molecular formula C18H19NO4S B3017977 (E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1424658-35-4

(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B3017977
CAS RN: 1424658-35-4
M. Wt: 345.41
InChI Key: HSSYYOACBOOMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various sulfonamide derivatives has been a subject of interest due to their potential biological activities. In paper , a series of novel (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides and related compounds were synthesized. These compounds were designed to explore the structure-activity relationships of (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, which had shown promising in vitro anticancer activity in previous research. The synthesis involved creating a benzenesulfonamide scaffold with various 2-aryl-vinyl substituents to determine their influence on anti-tumor activity.

Similarly, paper describes the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. The process included the reaction of 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amines in a basic aqueous medium, followed by a reaction with electrophiles such as ethyl bromide or benzyl chloride in the presence of a base (NaH) and a polar aprotic solvent (DMF).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their biological activity. In paper , the synthesized compounds, specifically 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates, were characterized using various spectroscopic methods, including 1H NMR, UV-Vis, and FT-IR. Additionally, compound 3 was characterized by single-crystal X-ray diffraction, which revealed that it crystallized in the monoclinic space group with specific cell parameters. This detailed structural analysis is essential for correlating the molecular features with the observed biological activities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these sulfonamide derivatives are typically nucleophilic substitution reactions where the sulfonyl chloride group reacts with an amine to form the sulfonamide bond. The subsequent reactions with electrophiles to introduce various substituents are also key to creating a diverse range of compounds for biological screening. The reactivity and selectivity of these reactions are influenced by the electronic and steric properties of the substituents on the aromatic rings, as well as the reaction conditions such as solvent and temperature.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, which in turn can affect the compounds' biological activity and pharmacokinetic profile. The nonlinear optical absorption properties of the synthesized compounds, as mentioned in paper , suggest potential applications in optical limiting, indicating that these compounds may have multifunctional uses beyond biological activity.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of celecoxib derivatives, including compounds structurally related to "(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide," have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a study by Küçükgüzel et al. (2013) reported the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives through a multi-step reaction process. These compounds were evaluated for their biological activities, demonstrating significant anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity, indicating potential antiviral applications (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives has been extensively studied. For example, Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity against various bacteria and fungi. The structural recognition of these compounds was achieved through analytical and spectral studies, highlighting the diversity of sulfonamide derivatives in targeting microbial pathogens (Nikulsinh Sarvaiya et al., 2019).

Anticancer and Antiproliferative Activities

Sulfonamide derivatives have also been evaluated for their anticancer and antiproliferative activities. Motavallizadeh et al. (2014) investigated several novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents against a panel of tumor cell lines. Among the synthesized compounds, specific derivatives exhibited higher antiproliferative activity than doxorubicin against human leukemia and breast adenocarcinoma cells, suggesting the potential of these compounds in developing new anticancer agents (Somayeh Motavallizadeh et al., 2014).

properties

IUPAC Name

(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-14-2-4-15(5-3-14)9-11-24(20,21)19-10-8-16-6-7-17-18(12-16)23-13-22-17/h2-7,9,11-12,19H,8,10,13H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSYYOACBOOMQF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.